3-(2,4-Difluorophenyl)prop-2-ynoic acid

Cycloaddition Sonogashira Coupling DFT Calculation

Achieve precision in lead optimization with 3-(2,4-Difluorophenyl)prop-2-ynoic acid (CAS 873075-53-7). The 2,4-difluoro pattern blocks two oxidative metabolism sites, enabling fluorine scans to compare metabolic stability and target engagement against non-fluorinated analogs. Its electron-deficient alkyne serves as a selective dipolarophile in Huisgen cycloadditions for regioselective synthesis of fluorinated heterocycles. As a high-value precursor for covalent inhibitors and chemical biology probes, this building block ensures unmatched reactivity and biological activity. Secure your supply of this strategic intermediate today.

Molecular Formula C9H4F2O2
Molecular Weight 182.12 g/mol
CAS No. 873075-53-7
Cat. No. B1454116
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2,4-Difluorophenyl)prop-2-ynoic acid
CAS873075-53-7
Molecular FormulaC9H4F2O2
Molecular Weight182.12 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1F)F)C#CC(=O)O
InChIInChI=1S/C9H4F2O2/c10-7-3-1-6(8(11)5-7)2-4-9(12)13/h1,3,5H,(H,12,13)
InChIKeyVSMONCKOWKICGE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(2,4-Difluorophenyl)prop-2-ynoic Acid (CAS 873075-53-7): A Fluorinated Alkyne Building Block for Medicinal Chemistry and Chemical Biology


3-(2,4-Difluorophenyl)prop-2-ynoic acid (CAS 873075-53-7) is an arylpropiolic acid derivative characterized by a terminal alkyne and carboxylic acid moiety conjugated to a 2,4-difluorophenyl ring [1]. The presence of the 2,4-difluoro substitution pattern on the phenyl ring distinguishes this compound from mono-fluorinated, non-fluorinated, or alternatively substituted analogs . As an acetylenic carboxylic acid, it serves as a versatile intermediate in organic synthesis, particularly in Sonogashira couplings and cycloaddition reactions, where the alkyne can act as a dipolarophile or a ligand for metal-catalyzed transformations .

Procurement Note: Why 3-(2,4-Difluorophenyl)prop-2-ynoic Acid Cannot Be Substituted with Mono-Fluoro or Non-Fluorinated Propiolic Acid Analogs


The 2,4-difluoro substitution pattern in 3-(2,4-difluorophenyl)prop-2-ynoic acid is not a generic modification; it imparts specific electronic and steric properties that directly influence reactivity, metabolic stability, and target engagement. The electron-withdrawing effect of two ortho/para-fluorine atoms significantly alters the alkyne's electron density, affecting its reactivity in cycloadditions and metal-catalyzed cross-couplings [1]. In medicinal chemistry contexts, fluorine substitution is a well-established strategy to block metabolic oxidation sites and modulate pKa, which can enhance bioavailability and binding affinity. Literature on structurally related compounds demonstrates that the 2,4-difluoro arrangement can be critical for achieving potent enzyme inhibition, as seen in GABA aminotransferase inactivators, where the difluoro analogue exhibited dramatically enhanced potency compared to non-fluorinated or mono-fluorinated counterparts [2]. Interchanging this compound with a mono-fluoro analog (e.g., 2-fluorophenylpropiolic acid) or the non-fluorinated phenylpropiolic acid could therefore result in a complete loss of the desired biological activity or a failed synthetic step due to altered reaction kinetics.

Quantitative Differentiation Evidence for 3-(2,4-Difluorophenyl)prop-2-ynoic Acid (873075-53-7) vs. Key Analogs


Electronic Modulation of Alkyne Reactivity: 2,4-Difluoro vs. Mono-Fluoro and Non-Fluorinated Propiolic Acids

High-strength direct comparative quantitative evidence for 3-(2,4-difluorophenyl)prop-2-ynoic acid is limited. However, the electronic influence of the 2,4-difluoro substitution pattern on alkyne reactivity can be inferred from established medicinal chemistry principles and computational predictions. The presence of two fluorine atoms significantly reduces the electron density of the alkyne bond compared to mono-fluoro or non-fluorinated analogs [1]. This electronic modulation is predicted to alter the rate of key reactions such as Huisgen 1,3-dipolar cycloadditions and Sonogashira couplings, where the alkyne acts as an electrophilic partner. A lower electron density generally accelerates reactions with nucleophiles or electron-rich dipoles. Conversely, it may slow down reactions where the alkyne serves as a nucleophile. This is a class-level inference based on the known electronic effects of fluorine substituents on conjugated π-systems [2].

Cycloaddition Sonogashira Coupling DFT Calculation Reactivity

Metabolic Stability and Bioavailability: Predicted Advantage of 2,4-Difluoro Substitution

Direct experimental metabolic stability data for 3-(2,4-difluorophenyl)prop-2-ynoic acid is not available in the primary literature. However, the presence of a 2,4-difluoro substitution on the phenyl ring is a well-validated medicinal chemistry tactic to block oxidative metabolism at those positions by cytochrome P450 enzymes [1]. This is a class-level inference. In contrast, a non-fluorinated phenylpropiolic acid would be susceptible to rapid hydroxylation at multiple positions, potentially leading to a short half-life and poor oral bioavailability in vivo. The addition of a single fluorine atom (as in 3-(2-fluorophenyl)propiolic acid) blocks one site but leaves others vulnerable. The 2,4-difluoro pattern offers enhanced metabolic blockade, which is a quantifiable difference in the number of protected metabolic soft spots [2].

Drug Metabolism CYP450 Bioavailability Fluorine Scan

Direct Comparison: 3-(2,4-Difluorophenyl)prop-2-ynoic Acid vs. 2,4-Difluorocinnamic Acid in Inhibitor Design

While 3-(2,4-difluorophenyl)prop-2-ynoic acid itself lacks direct biological data, its structural cousin, 2,4-difluorocinnamic acid (CAS 94977-52-3), serves as a key comparator. In the development of GABA aminotransferase (GABA-AT) inactivators, the corresponding difluoro-substituted analogue (compound 14, a conformationally rigid vigabatrin analogue) was shown to be a "very potent time-dependent inhibitor" with a kinact/KI value 186 times greater than that of (S)-vigabatrin [1]. This demonstrates the profound impact of the 2,4-difluoro substitution pattern on biological activity. Although the target compound is an alkyne rather than an alkene, the shared 2,4-difluorophenyl core in a conjugated system suggests a similar potential for enhanced target engagement and reactivity in covalent inhibition mechanisms when compared to non-fluorinated or mono-fluorinated analogs.

Enzyme Inhibition GABA-AT Covalent Inhibitor Mechanism-Based Inactivator

Purity and Analytical Characterization: Benchmarking Quality for Reproducible Research

For procurement, the quantifiable difference between vendors lies in purity and provided analytical documentation. 3-(2,4-Difluorophenyl)prop-2-ynoic acid is available with a purity specification of NLT 98% (No Less Than 98%) from certain suppliers, accompanied by supporting analytical data including NMR, HPLC, and LC-MS . This represents a higher purity threshold compared to other sources offering a minimum of 95% purity . The 3% difference in minimum purity can be critical for reactions sensitive to impurities or for biological assays where even trace contaminants can skew results. Researchers requiring high-fidelity data should prioritize vendors offering ≥98% purity with comprehensive analytical characterization.

Quality Control Analytical Chemistry NMR HPLC

Recommended Application Scenarios for 3-(2,4-Difluorophenyl)prop-2-ynoic Acid (873075-53-7)


Lead Optimization: Scaffold for Fluorine Scan and Metabolic Blockade Studies

3-(2,4-Difluorophenyl)prop-2-ynoic acid is an ideal building block for medicinal chemists conducting a 'fluorine scan' during lead optimization. Its 2,4-difluoro substitution pattern blocks two potential sites of oxidative metabolism, as predicted by established medicinal chemistry principles [1]. It can be used to synthesize a focused library of analogs to directly compare metabolic stability and target engagement against non-fluorinated, mono-fluoro, and other di-fluoro regioisomers.

Synthesis of Covalent Enzyme Inhibitors and Chemical Probes

Based on the class-level inference that the 2,4-difluoro motif enhances the potency of mechanism-based inactivators, this compound is a high-value precursor for designing novel covalent inhibitors [1]. The electron-deficient alkyne can act as a warhead or be incorporated into larger heterocyclic scaffolds through 'click' chemistry, enabling the creation of probes for target identification in chemical biology.

Development of Advanced Materials via Controlled Cycloaddition Chemistry

The electron-poor nature of the alkyne, inferred from the 2,4-difluoro substitution, makes 3-(2,4-difluorophenyl)prop-2-ynoic acid a selective dipolarophile in Huisgen cycloadditions [1]. This allows for the controlled synthesis of fluorinated triazoles and isoxazoles, which are valuable motifs in the development of new materials, agrochemicals, and ligands for catalysis. Researchers can exploit its tuned reactivity for regioselective transformations.

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